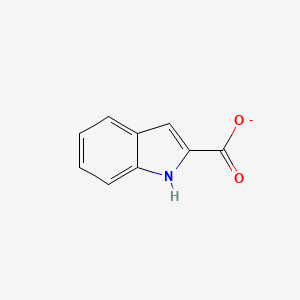
Indole-2-carboxylate
Cat. No. B1230498
M. Wt: 160.15 g/mol
InChI Key: HCUARRIEZVDMPT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US06255306B1
Procedure details


To a stirred solution of 4-(4-methylpiperazin-1 yl)indole-2-carboxylic acid (0.259 g, 1.00 mmol) in anhydrous N,N-dimethylformamide (6 mL) at room temperature was added carbonyldiimidazole (0.574 g, 2.00 mmol, 2.0 equivalents). The resulting reaction solution was stirred at room temperature under nitrogen for 2 hours. Then, the appropriate amine (4.00 mmol, 4.0 equivalents) or alcohol (4.00 mmol, 4.0 equivalents) was added directly, and the resulting reaction solution was stirred at room temperature under nitrogen overnight. In the case of alcohols, sodium hydride (60% in oil, 0.160 g, 4.00 mmol, 4.0 equivalents) was added, and the resulting reaction was heated an additional 2 hours at 50° C. The reaction solution was then evaporated under reduced pressure, and redissolved in chloroform (5 mL). Undissolved solid was removed via filtration through Celite®, and the filtrate was evaporated under reduced pressure. The residue was column chromatographed using silica gel (approximately 50 g) and elution with an appropriate solvent system to afford the corresponding indole-2-carboxamide or indole-2-carboxylate.
Name
4-(4-methylpiperazin-1 yl)indole-2-carboxylic acid
Quantity
0.259 g
Type
reactant
Reaction Step One



[Compound]
Name
amine
Quantity
4 mmol
Type
reactant
Reaction Step Two

[Compound]
Name
alcohol
Quantity
4 mmol
Type
reactant
Reaction Step Two

[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Name

Name
Identifiers


|
REACTION_CXSMILES
|
CN1CCN([C:8]2[CH:16]=[CH:15][CH:14]=[C:13]3[C:9]=2[CH:10]=[C:11]([C:17]([OH:19])=[O:18])[NH:12]3)CC1.C(N1C=CN=C1)([N:22]1C=CN=C1)=O.[H-].[Na+]>CN(C)C=O>[NH:12]1[C:13]2[C:9](=[CH:8][CH:16]=[CH:15][CH:14]=2)[CH:10]=[C:11]1[C:17]([NH2:22])=[O:19].[NH:12]1[C:13]2[C:9](=[CH:8][CH:16]=[CH:15][CH:14]=2)[CH:10]=[C:11]1[C:17]([O-:19])=[O:18] |f:2.3|
|
Inputs


Step One
|
Name
|
4-(4-methylpiperazin-1 yl)indole-2-carboxylic acid
|
|
Quantity
|
0.259 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCN(CC1)C1=C2C=C(NC2=CC=C1)C(=O)O
|
|
Name
|
|
|
Quantity
|
0.574 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
[Compound]
|
Name
|
amine
|
|
Quantity
|
4 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
alcohol
|
|
Quantity
|
4 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
alcohols
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.16 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at room temperature under nitrogen for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting reaction solution
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred at room temperature under nitrogen overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated an additional 2 hours at 50° C
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction solution was then evaporated under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
redissolved in chloroform (5 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed via filtration through Celite®
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed
|
WASH
|
Type
|
WASH
|
|
Details
|
silica gel (approximately 50 g) and elution with an appropriate solvent system
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1C(=CC2=CC=CC=C12)C(=O)N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1C(=CC2=CC=CC=C12)C(=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
